molecular formula C7H11N3S B1419524 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 869941-77-5

5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1419524
M. Wt: 169.25 g/mol
InChI Key: RFNJXCLJSCQYJE-UHFFFAOYSA-N
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Description

5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol is a compound with the molecular formula C7H11N3S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol can be inferred from its IUPAC name and molecular formula. The compound contains a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The ring is substituted at the 5-position with a cyclobutyl group, at the 4-position with a methyl group, and at the 3-position with a thiol group .

Scientific Research Applications

Corrosion Inhibition

One of the significant applications of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol derivatives is in the field of corrosion inhibition. A study by Chauhan et al. (2019) synthesized a similar compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), and explored its efficiency as a corrosion inhibitor for copper in saline environments. The AMTT demonstrated a remarkable corrosion inhibition efficiency of over 94% at a concentration of 0.5 mmol L−1, acting primarily as a mixed-type inhibitor with a cathodic predominance. The protective film formed by AMTT on the copper surface was analyzed through various surface analysis techniques, indicating chemical adsorption predominantly through the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring. This study underscores the potential of triazole derivatives, including 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol, in mitigating corrosion, particularly in metal surfaces exposed to corrosive saline environments (Chauhan et al., 2019).

DNA Methylation Inhibition

In the realm of medical chemistry, the manipulation of DNA methylation processes is a critical area of research, especially in the context of cancer treatment. Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, introducing various pharmacophore groups to explore their effects on tumor DNA methylation levels. This research opens avenues for the application of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol in the development of novel anticancer therapies by modulating DNA methylation, highlighting the compound's potential in medicinal chemistry (Hovsepyan et al., 2018).

Material Science and Dye-Sensitized Solar Cells

The application of triazole derivatives extends into material science, particularly in the development of efficient dye-sensitized solar cells (DSSCs). Hilmi et al. (2014) formulated a novel thiolate/disulfide organic-based electrolyte system using a triazole derivative, demonstrating its effectiveness in DSSCs. The study evaluated the electrocatalytic activity of various counter electrodes with this electrolyte, emphasizing the potential of triazole derivatives, including 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol, in enhancing the efficiency and stability of DSSCs, thereby contributing to advancements in renewable energy technologies (Hilmi et al., 2014).

Future Directions

The future directions for the study of 5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activity could be a promising area of research .

properties

IUPAC Name

3-cyclobutyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-10-6(5-3-2-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNJXCLJSCQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclobutyl-4-methyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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